molecular formula C4H11O3PS B1196659 O,O-Diethyl hydrogen thiophosphate CAS No. 2465-65-8

O,O-Diethyl hydrogen thiophosphate

Cat. No.: B1196659
CAS No.: 2465-65-8
M. Wt: 170.17 g/mol
InChI Key: PKUWKAXTAVNIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O,O-Diethyl hydrogen thiophosphate is an organic thiophosphate compound that serves as the diethyl ester of phosphorothioic acid. It is characterized by the presence of a thiophosphoric acid functional group, with the general structure ROP(OR’)(OR’‘)=S, where R, R’, and R’’ are organic groups . This compound is commonly used in various industrial and agricultural applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: O,O-Diethyl hydrogen thiophosphate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with sulfur in the presence of a base such as triethylamine. This reaction typically occurs under solvent-free conditions using microwave irradiation, which enhances the reaction rate and yield . Another method involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base, leading to the formation of O,O’-dialkyl thiophosphate anions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also emphasizes safety and environmental considerations, such as minimizing the use of hazardous solvents and reducing waste generation .

Chemical Reactions Analysis

Types of Reactions: O,O-Diethyl hydrogen thiophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of O,O-Diethyl hydrogen thiophosphate involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as phosphotriesterase, which plays a role in the hydrolysis of organophosphates . The compound’s effects are mediated through its ability to form covalent bonds with active sites of enzymes, leading to their inactivation. This mechanism is particularly relevant in its use as a pesticide, where it disrupts the normal functioning of pests’ nervous systems .

Comparison with Similar Compounds

  • O,O-Diethyl thiophosphate (potassium salt)
  • Diethyl dithiophosphate
  • Dimethylthiophosphate
  • Methylphosphonothioic acid O-ethyl ester
  • Sulfotep
  • Phosphorothioic O,O,O-acid

Comparison: O,O-Diethyl hydrogen thiophosphate is unique due to its specific ester configuration and thiophosphoric acid functional group. Compared to similar compounds, it exhibits distinct reactivity patterns and biological activities. For instance, diethyl dithiophosphate has a different sulfur configuration, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

diethoxy-hydroxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3,(H,5,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUWKAXTAVNIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5852-63-1 (hydrochloride salt), 5871-17-0 (potassium salt)
Record name O,O-Diethyl phosphorothionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9052844
Record name O,O-Diethyl phosphorothionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diethylthiophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2465-65-8, 5871-17-0
Record name O,O-Diethyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2465-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O-Diethyl phosphorothionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-Diethyl phosphorothionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-DIETHYL PHOSPHOROTHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FND2ADQ374
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diethylthiophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
O,O-Diethyl hydrogen thiophosphate
Reactant of Route 2
O,O-Diethyl hydrogen thiophosphate
Reactant of Route 3
O,O-Diethyl hydrogen thiophosphate
Reactant of Route 4
O,O-Diethyl hydrogen thiophosphate
Reactant of Route 5
O,O-Diethyl hydrogen thiophosphate
Reactant of Route 6
O,O-Diethyl hydrogen thiophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.